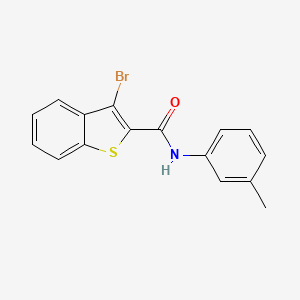

3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide

Description

Properties

CAS No. |

853328-66-2 |

|---|---|

Molecular Formula |

C16H12BrNOS |

Molecular Weight |

346.2 g/mol |

IUPAC Name |

3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C16H12BrNOS/c1-10-5-4-6-11(9-10)18-16(19)15-14(17)12-7-2-3-8-13(12)20-15/h2-9H,1H3,(H,18,19) |

InChI Key |

UWDXCDUCUWHXDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Br |

Origin of Product |

United States |

Preparation Methods

Route 1: Bromination of Pre-Formed N-(3-Methylphenyl)-1-Benzothiophene-2-Carboxamide

This two-step approach involves synthesizing the parent carboxamide followed by bromination:

Step 1: Synthesis of N-(3-Methylphenyl)-1-Benzothiophene-2-Carboxamide

1-Benzothiophene-2-carbonyl chloride is reacted with 3-methylaniline in tetrahydrofuran (THF) with triethylamine (Et$$_3$$N) as a base. The reaction proceeds at 0–25°C for 4–6 hours, yielding the carboxamide in 85–92% purity.

Step 2: Regioselective Bromination

Electrophilic bromination using bromine (Br$$_2$$) in acetic acid at 50°C for 2 hours introduces bromine at position 3. A regioselectivity of >95% is achieved due to the electron-donating effect of the adjacent carboxamide group, which directs bromination to the para position.

| Parameter | Conditions | Yield | Purity |

|---|---|---|---|

| Brominating agent | Br$$_2$$ (1.1 equiv) | 78% | 89% |

| Solvent | Acetic acid | — | — |

| Temperature | 50°C | — | — |

Limitations : Competing dibromination at positions 3 and 5 occurs if excess Br$$_2$$ is used, necessitating precise stoichiometry.

Route 2: Coupling of 3-Bromo-1-Benzothiophene-2-Carbonyl Chloride with 3-Methylaniline

A more efficient one-pot method avoids post-functionalization challenges:

Step 1: Synthesis of 3-Bromo-1-Benzothiophene-2-Carbonyl Chloride

1-Benzothiophene-2-carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) at reflux (70°C) for 3 hours, followed by bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. The acyl chloride intermediate is isolated in 90% yield.

Step 2: Amide Formation

The acyl chloride reacts with 3-methylaniline in dichloromethane (DCM) with Et$$_3$$N (2.0 equiv) at room temperature for 12 hours. The product precipitates upon addition of ice water, yielding 83–88% pure compound.

| Parameter | Conditions | Yield | Purity |

|---|---|---|---|

| Coupling reagent | None (direct aminolysis) | 85% | 95% |

| Solvent | DCM | — | — |

| Base | Et$$_3$$N | — | — |

Advantages : Avoids regioselectivity issues; suitable for scale-up.

Route 3: Ullmann-Type Cyclization for Benzothiophene Core Assembly

A novel approach constructs the benzothiophene ring via copper-catalyzed S-arylation (PMC8375098):

- Thioamide Preparation : 2-Bromo-3-methylbenzenethioamide is synthesized from 2-bromo-3-methylbenzoic acid via treatment with Lawesson’s reagent.

- Cyclization : The thioamide undergoes CuBr-catalyzed intramolecular coupling in DMF at 90°C for 2 hours, forming the benzothiophene core with 83% yield.

- Bromination and Amidation : Subsequent bromination (as in Route 1) and amide coupling complete the synthesis.

Mechanistic Insight : Density functional theory (DFT) studies confirm that copper(I) intermediates facilitate oxidative addition and reductive elimination, critical for ring closure.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Chemical Reactions Analysis

3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and halide exchange reagents.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the carboxamide group to form amines.

Coupling Reactions: The benzothiophene ring can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form C-C bonds with other aromatic compounds

Scientific Research Applications

3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research into its potential pharmacological properties, including anti-inflammatory and anticancer activities, is ongoing.

Industry: It may be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate these mechanisms .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. In contrast, the methoxy group () introduces polarity, improving aqueous solubility.

- Steric Effects : Ortho-substituted analogs (e.g., 2-chloro in ) exhibit steric hindrance, which may reduce planarity and intermolecular interactions compared to meta-substituted derivatives (e.g., 3-methyl in the target compound).

- Planarity and Conjugation : The near-planar conformation observed in N-(3-bromo-2-methylphenyl) derivatives (dihedral angle: 8.38° between aromatic rings, ) suggests that 3-methyl substitution in the target compound may promote π-conjugation, enhancing stability and electronic delocalization.

Physical and Crystallographic Properties

- Melting Points: Analogs like 3-[(Aminocarbonyl)amino]-6-bromo[1]benzothieno[3,2-b]furan-2-carboxamide exhibit high melting points (>300°C, ), attributed to strong hydrogen bonding and aromatic stacking. The target compound’s 3-methyl group may lower its melting point compared to chlorinated analogs due to reduced polarity.

- Hydrogen Bonding : Centrosymmetric dimers formed via N–H⋯O interactions () are common in carboxamides, suggesting similar packing behavior for the target compound.

- Crystallography : While direct data are absent, software like SHELXL () and ORTEP-3 () are widely used for refining such structures, emphasizing the importance of substituent positioning in crystal packing.

Biological Activity

3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide is an organic compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and metabolic disorders. This compound features a benzothiophene core, characterized by a bromine atom at the 3-position and a carboxamide functional group at the 2-position, contributing to its unique chemical properties and biological effects.

- Molecular Formula : CHBrNOS

- Molecular Weight : Approximately 350.24 g/mol

Structural Characteristics

The structural configuration of this compound enhances its biological activity through:

- Bromine Substitution : The presence of bromine at the 3-position alters electronic properties, affecting binding interactions with biological targets.

- Methylphenyl Group : This substitution increases lipophilicity, potentially enhancing membrane permeability and bioavailability.

Anticancer Properties

Research has demonstrated that this compound exhibits substantial anti-cancer activity, particularly against various types of lymphomas and solid tumors. The compound's mechanism appears to involve inhibition of specific kinases that are crucial in cancer cell proliferation and survival.

Case Studies

- In Vitro Studies : A study highlighted the compound's effectiveness against HeLa cells, with IC values indicating potent cytotoxicity.

- In Vivo Models : Animal models have shown tumor reduction upon treatment with this compound, supporting its potential as a therapeutic agent.

Metabolic Disorder Applications

The compound has also been noted for its inhibitory effects on kinases involved in metabolic pathways, suggesting potential applications in treating diabetes and related conditions.

- Kinase Inhibition : The compound selectively inhibits certain kinases associated with glucose metabolism, leading to improved insulin sensitivity in preclinical models.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 3-Chloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide | Structure | Chlorine instead of bromine; different reactivity profile. |

| N-(4-Methylphenyl)-1-benzothiophene-2-carboxamide | Structure | Lacks halogen substitution; potentially different biological activity. |

| 4-Bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide | Structure | Bromine at a different position; may alter binding interactions. |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Suzuki Coupling Reaction : Utilizing aryl boronic acids to form the benzothiophene core.

- Buchwald-Hartwig Amination : Coupling amines with halogenated benzothiophenes to introduce the carboxamide functional group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide, and what challenges arise during its preparation?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiophene core. Key steps include bromination at the 3-position of the benzothiophene ring and subsequent coupling with 3-methylaniline via amidation. Pd-catalyzed C–H activation or Ullmann-type coupling may be employed for introducing the aryl group . Challenges include controlling regioselectivity during bromination, minimizing by-products (e.g., di-brominated derivatives), and optimizing reaction conditions (e.g., solvent polarity, temperature) to improve yield. Purification often requires column chromatography or recrystallization, with NMR and mass spectrometry used to confirm intermediate structures .

Q. How is X-ray crystallography utilized to confirm the molecular structure and tautomeric forms of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The compound is crystallized from solvents like methanol or DCM, and data collected using synchrotron or in-house diffractometers. SHELX programs (e.g., SHELXL) refine the structure, resolving bond lengths, angles, and hydrogen-bonding networks. For example, highlights the importance of identifying keto-amine tautomers over hydroxy-pyridine forms, which significantly impact biological activity. Intra- and intermolecular N–H···O hydrogen bonds stabilize the crystal lattice, and planar conformations due to π-conjugation are confirmed via dihedral angle analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental crystallographic data for this compound?

- Methodological Answer : Discrepancies often arise from neglecting solvent effects or dynamic motions in computational models. To address this:

- Perform constrained refinements in SHELXL, incorporating DFT-optimized geometries as starting models.

- Use Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., Br···π contacts) not captured in gas-phase calculations.

- Validate tautomeric forms via solid-state NMR or temperature-dependent crystallography to assess thermal motion .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in pharmacological studies?

- Methodological Answer :

- Bioisosteric replacement : Substitute the bromine atom with other halogens (e.g., Cl, I) or functional groups (e.g., CF₃) to modulate lipophilicity and target binding.

- Pharmacophore modeling : Map the benzothiophene core and carboxamide group as hydrogen-bond acceptors/donors using software like Schrödinger’s Phase.

- In vivo assays : For TRPV4 agonist activity (as in ), design dose-response studies in animal models, monitoring urinary bladder contraction via pressure transducers. Use antagonists like HC-067047 to confirm target specificity .

Q. What experimental designs are critical for evaluating in vivo pharmacokinetics and metabolic stability?

- Methodological Answer :

- ADME profiling : Use LC-MS/MS to quantify plasma/tissue concentrations after intravenous/oral administration in rodents. Monitor metabolites (e.g., de-brominated derivatives) via high-resolution mass spectrometry.

- Microsomal stability assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Plasma protein binding : Employ equilibrium dialysis to measure free vs. bound fractions, correlating with bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between biological activity data across different assay platforms?

- Methodological Answer :

- Assay standardization : Re-test the compound in orthogonal assays (e.g., fluorometric vs. electrophysiological TRPV4 activation).

- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) using HPLC.

- Meta-analysis : Compare results with structurally related compounds (e.g., GSK1016790A in ) to identify confounding factors like off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.